Puerarin xyloside
Description
Contextualization within Isoflavone (B191592) Research
Isoflavones represent a significant class of flavonoids, which are plant-derived secondary metabolites. mdpi.commdpi.com These compounds are characterized by a diphenylpropane (C6-C3-C6) skeleton and are often referred to as phytoestrogens due to their structural similarity to estrogen. mdpi.comscielo.br Research into isoflavones has highlighted their diverse biological activities, including antioxidant, anti-inflammatory, and potential cardioprotective and neuroprotective effects. mdpi.comresearchgate.netimrpress.com
Puerarin (B1673276) (daidzein-8-C-glucoside) is a prominent isoflavone found in Pueraria species and is considered a key bioactive component. mdpi.comresearchgate.netimrpress.comwikipedia.org The majority of isoflavones in plants naturally occur as glycosides, where a sugar moiety is attached to the isoflavone aglycone. mdpi.comscielo.brresearchgate.neteurekaselect.com This glycosylation significantly impacts their solubility, stability, and bioactivity. eurekaselect.com Puerarin xyloside is a derivative of puerarin, specifically a puerarin substituted by an alpha-D-xylopyranosyl residue, often at the C-7 position via a glycosidic linkage, although some sources describe a xyloside attachment at the C-6'' position of the glucose moiety of puerarin. medchemexpress.comnih.govnih.gov Its structure is characterized by the puerarin core linked to a xylose sugar. researchgate.netbiosynth.com
The study of isoflavone glycosides like this compound is crucial for understanding the full spectrum of bioactivity associated with isoflavone-rich plants. While isoflavone aglycones are often considered to have higher bioavailability upon absorption after hydrolysis by intestinal microorganisms, the glycoside forms themselves can possess distinct biological properties or serve as precursors. mdpi.comresearchgate.neteurekaselect.com
Significance of this compound as a Bioactive Glycoside
This compound has demonstrated significant biological activities in various research settings, highlighting its importance as a bioactive glycoside. Studies have investigated its effects, particularly in the context of anti-tumor and anti-osteoporotic activities. researchgate.netmedchemexpress.comchemfaces.comglpbio.comtargetmol.comtandfonline.com
Research findings indicate that this compound exhibits anti-tumor effects. For instance, studies on human lung carcinoma A549 cells have shown that this compound can induce mitochondria-mediated apoptosis. medchemexpress.comchemfaces.comglpbio.com Further research has explored its activity against colon cancer cell lines (SW480, LoVo, and HCT-116), demonstrating significant anti-tumor activity through the induction of apoptosis. researchgate.net In hepatocellular carcinoma (HCC) cell lines, this compound has been shown to decrease cell viability, proliferation, and stemness, while promoting autophagy and mitochondria-dependent apoptosis, potentially through the inhibition of the PI3K/AKT/mTOR pathway. researchgate.netresearchgate.net
The anti-osteoporotic activity of this compound has also been investigated, particularly in ovariectomized mouse models which mimic postmenopausal osteoporosis. Studies have shown that this compound can exert significant anti-osteoporotic effects. medchemexpress.comchemfaces.comglpbio.comtargetmol.comtandfonline.com Research has indicated that it can improve osteoporotic syndromes, increase concentrations of blood calcium, blood phosphorus, alkaline phosphatase (ALP), and osteoprotegerin (OPG), and up-regulate the ratio of OPG/RANKL in ovariectomized mice. tandfonline.com
These findings underscore the significance of this compound not merely as a glycoside form of puerarin but as a compound with its own notable biological effects, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Table 1: Summary of Selected Bioactivities of this compound
| Activity | Research Context | Key Findings | Source |
| Anti-tumor | Human lung carcinoma A549 cells | Induces mitochondria-mediated apoptosis. | medchemexpress.comchemfaces.comglpbio.com |
| Anti-tumor | Colon cancer cell lines (SW480, LoVo, HCT-116) | Exhibits significant anti-tumor activity through apoptosis induction. | researchgate.net |
| Anti-tumor | Hepatocellular carcinoma (HCC) cell lines (SMMC-7721, HepG2) | Decreases viability, proliferation, stemness; promotes autophagy and apoptosis, potentially via PI3K/AKT/mTOR pathway inhibition. | researchgate.netresearchgate.net |
| Anti-osteoporotic | Ovariectomized mouse model | Improves osteoporotic syndromes; increases blood calcium, phosphorus, ALP, OPG; up-regulates OPG/RANKL ratio. | tandfonline.com |
Structure
3D Structure
Properties
Molecular Formula |
C26H28O13 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O13/c27-7-16-20(32)21(33)22(34)25(38-16)17-15(39-26-23(35)19(31)14(29)9-37-26)6-5-12-18(30)13(8-36-24(12)17)10-1-3-11(28)4-2-10/h1-6,8,14,16,19-23,25-29,31-35H,7,9H2/t14-,16-,19+,20-,21+,22-,23-,25+,26-/m1/s1 |
InChI Key |
NAAXIGQVODQJOV-PXYOAQHISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Biological Origin and Biosynthetic Pathways of Puerarin Xyloside
Botanical Sources and Distribution within Pueraria Species
Puerarin (B1673276) xyloside is primarily associated with plants of the Pueraria genus. wur.nl Extensive research has identified its presence in several species, most notably Pueraria lobata (Willd.) Ohwi and Pueraria tuberosa DC.
Pueraria lobata, commonly known as kudzu, is a well-documented source of puerarin xyloside. wur.nlglpbio.comresearchgate.net The compound is found in various parts of the plant, with the root being a particularly rich source. wur.nlresearchgate.nettaylorfrancis.comnih.gov In fact, this compound is considered one of the major isoflavones in the root of P. lobata. researchgate.net Studies have confirmed its presence alongside other prominent isoflavonoids like puerarin, daidzin (B1669773), and genistin. phcog.comresearchgate.net
Comparative Abundance within Isoflavone (B191592) Profiles
Within the isoflavone profile of Pueraria species, the abundance of this compound is notable, though it is often secondary to its parent compound, puerarin. In Pueraria lobata, puerarin is the most abundant isoflavone, followed by puerarin 6″-O-xyloside, 3′-methoxy puerarin, and 3′-hydroxy puerarin. nih.govresearchgate.net This indicates that while puerarin is the dominant isoflavonoid (B1168493), its xyloside derivative is a significant contributor to the plant's chemical makeup.
**Table 1: Major Isoflavones in *Pueraria lobata***
| Compound | Relative Abundance |
|---|---|
| Puerarin | Most abundant nih.govresearchgate.nettaylorfrancis.com |
| Puerarin 6″-O-xyloside | Second most abundant nih.govresearchgate.net |
| 3′-Methoxy puerarin | Significant component nih.govresearchgate.net |
| 3′-Hydroxy puerarin | Significant component nih.govresearchgate.net |
Precursor Pathways and Isoflavonoid Core Biosynthesis
The formation of this compound is a complex process that begins with fundamental metabolic pathways, leading to the creation of the core isoflavone structure.
Role of the Shikimate Pathway
The journey to this compound begins with the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. hebmu.edu.cnresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismic acid. mdpi.com Chorismic acid is a key branch-point intermediate that serves as the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. hebmu.edu.cnuwo.ca Phenylalanine is the primary starting material for the biosynthesis of isoflavonoids. encyclopedia.pubfrontiersin.orgwikipedia.org The shikimate pathway's role is fundamental, as it provides the essential C6-C3 phenylpropane unit that forms the B- and C-rings of the isoflavone skeleton. taylorfrancis.comfrontiersin.org
Intermediates from the Phenylpropanoid Pathway
Following the shikimate pathway, the general phenylpropanoid pathway takes over. frontiersin.orgwikipedia.orgnih.gov This pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. encyclopedia.pubfrontiersin.org A series of enzymatic reactions, including hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and ligation by 4-coumarate:CoA ligase (4CL), converts cinnamic acid into p-coumaroyl-CoA. encyclopedia.pubfrontiersin.org
This activated intermediate, p-coumaroyl-CoA, stands at a critical juncture, leading to the biosynthesis of a vast array of plant secondary metabolites, including flavonoids and isoflavonoids. encyclopedia.pubnih.gov
Formation of Isoflavone Scaffold
The construction of the characteristic isoflavone scaffold is a multi-step process involving several key enzymes. encyclopedia.pubnih.gov The process starts with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). encyclopedia.pubfrontiersin.org In legumes, chalcone reductase (CHR) works in conjunction with CHS to produce a trihydroxychalcone called isoliquiritigenin. encyclopedia.pubnih.gov
This chalcone is then cyclized by chalcone isomerase (CHI) to form a flavanone (B1672756), either liquiritigenin (B1674857) or naringenin. encyclopedia.pubnih.gov The pivotal step in isoflavone biosynthesis is the aryl migration reaction, where the B-ring shifts from the C-2 to the C-3 position of the flavanone. This reaction is catalyzed by a key enzyme, isoflavone synthase (IFS), a cytochrome P450 monooxygenase. nih.govnih.govoup.comnih.gov This conversion results in the formation of an unstable intermediate, 2-hydroxyisoflavanone (B8725905). nih.govnih.gov
Finally, this intermediate is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone structure, such as daidzein (B1669772) or genistein. encyclopedia.pubnih.govnih.gov Puerarin itself is an 8-C-glucoside of daidzein. nih.govmdpi.com The formation of this compound involves a further glycosylation step where a xylose sugar moiety is attached to the puerarin molecule, specifically at the 6"-position of the glucose attached at C-8. nih.govnih.gov
Table 2: Key Enzymes in Isoflavonoid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid encyclopedia.pubfrontiersin.org |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid encyclopedia.pubfrontiersin.org |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA encyclopedia.pubfrontiersin.org |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone encyclopedia.pubfrontiersin.org |
| Chalcone reductase | CHR | Reduces chalcone (legume-specific) encyclopedia.pubnih.gov |
| Chalcone isomerase | CHI | Cyclizes chalcone to flavanone encyclopedia.pubnih.gov |
| Isoflavone synthase | IFS | Catalyzes the aryl migration to form 2-hydroxyisoflavanone nih.govnih.govoup.com |
| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form isoflavone encyclopedia.pubnih.govnih.gov |
Enzymatic Glycosylation and Xylosylation Mechanisms
The creation of this compound involves two principal modifications to the isoflavone backbone: C-glycosylation to form puerarin, followed by O-xylosylation. frontiersin.orgnih.gov
C-Glycosylation at the 8-Position (Puerarin Formation)
The initial and defining step in the biosynthesis of puerarin is the attachment of a glucose molecule to the C-8 position of the isoflavone core, a process known as C-glycosylation. frontiersin.orgfrontiersin.org This carbon-carbon bond is notably stable, contributing to the compound's resistance to hydrolysis. researchgate.net
The enzymatic drivers of this reaction are UDP-glucosyltransferases (UGTs), a large family of enzymes that facilitate the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to an acceptor molecule. frontiersin.orgfrontiersin.orgnih.gov In the case of puerarin formation, a specific C-glucosyltransferase (C-GT) is responsible. Research has identified a key enzyme from P. lobata, designated PlUGT43 (also known as UGT71T5), which directly catalyzes the C-glycosylation of daidzein at the C-8 position to yield puerarin. frontiersin.orgnih.gov These UGTs typically possess a conserved sequence motif at their C-terminal end, known as the Plant Secondary Product Glycosyltransferase (PSPG) motif. frontiersin.orgfrontiersin.org
A significant area of scientific discussion revolves around the precise point in the biosynthetic pathway at which C-glycosylation occurs. frontiersin.orgnih.govmdpi.com Two primary hypotheses exist:
Glycosylation at the Isoflavone Stage: This theory posits that the isoflavone daidzein serves as the direct substrate for C-glycosylation. Strong evidence for this comes from in vitro studies where the enzyme PlUGT43 demonstrated activity on daidzein but not on the upstream chalcone intermediate, isoliquiritigenin. frontiersin.orgfrontiersin.org
Glycosylation at the Chalcone Stage: Earlier labeling studies suggested that isoliquiritigenin, a chalcone, is the initial acceptor for the glucose molecule. frontiersin.orgfrontiersin.orgnih.gov This would mean that the C-glycosylated chalcone is later converted into the isoflavone structure of puerarin.
Recent research, including isotope labeling and gene silencing experiments in kudzu hairy roots, suggests a more complex picture. nih.gov These studies indicate that both pathways may operate concurrently. Silencing of the 2-hydroxyisoflavanone synthase (2-HIS) gene, which is crucial for converting flavanones to isoflavones, led to an accumulation of chalcone glycosides, supporting the chalcone glycosylation route. frontiersin.orgnih.gov However, the direct C-glycosylation of daidzein by UGT71T5 is also confirmed as a viable pathway. nih.gov This suggests that the plant may utilize a dual strategy for puerarin biosynthesis.
Role of UDP-Glucosyltransferases (UGTs)
O-Xylosylation at the 6″-Position to Yield this compound
Following the formation of puerarin, a subsequent glycosylation event occurs to produce this compound. This step involves the attachment of a xylose sugar residue to the 6″-hydroxyl group of the glucose moiety on puerarin. frontiersin.orgnih.gov This is an O-glycosylation reaction, forming an oxygen-carbon bond. mdpi.com The enzyme responsible for this specific xylosylation is a UDP-xylose-dependent glycosyltransferase. While the C-glycosyltransferases for puerarin are being characterized, the specific O-xylosyltransferase that acts on puerarin to form this compound is an area of ongoing research.
Other Glycosylations and Methylations in Puerarin Metabolism
The biosynthesis of isoflavonoids in Pueraria is not limited to the formation of puerarin and its xyloside derivative. The plant produces a variety of other related compounds through further enzymatic modifications. frontiersin.orgnih.govnih.gov These modifications include:
O-Glucosylation: Besides the C-glycosylation to form puerarin, O-glucosylation can occur at other positions, such as the 4'-hydroxyl group, leading to the formation of puerarin 4'-O-glucoside. frontiersin.orgnih.gov
Methylation: O-methyltransferases (OMTs) can add methyl groups to the isoflavonoid structure. For example, 3'-methoxy puerarin is a methylated derivative found in Pueraria species. frontiersin.orgnih.gov
These additional glycosylation and methylation steps contribute to the diverse array of isoflavonoids found in the plant, each potentially having unique biological properties.
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes is regulated by a complex network of transcription factors. nih.govbiorxiv.org
Key findings from transcriptomic analyses include:
Identification of Candidate Genes: Comparative transcriptomic studies of different Pueraria species and tissues have been instrumental in identifying candidate genes for the UGTs and other enzymes involved in the pathway. nih.govresearchgate.net For example, comparing puerarin-producing and non-producing species helped to pinpoint UGT71T5 as a key C-glucosyltransferase. nih.gov
Role of Transcription Factors: Several families of transcription factors, including MYB, bHLH, and WRKY, have been shown to regulate the expression of genes in the isoflavonoid and puerarin biosynthesis pathways. nih.govmdpi.com These transcription factors act as molecular switches, turning gene expression on or off in response to developmental cues and environmental stresses.
Co-expression Networks: Weighted gene co-expression network analysis (WGCNA) has been used to identify modules of genes that are co-regulated and strongly associated with puerarin biosynthesis. mdpi.comresearchgate.net This approach helps to build a comprehensive picture of the regulatory network.
Developmental and Tissue-Specific Expression: The accumulation of puerarin and its derivatives varies between different plant organs and developmental stages. nih.govresearchgate.net Transcriptomic analyses have revealed that the expression of key biosynthetic genes is often highest in the roots, which is consistent with this being the primary site of puerarin accumulation. nih.govresearchgate.net
This intricate regulatory system ensures that the production of this compound and other related isoflavonoids is finely tuned to the plant's needs.
Identification of Candidate Genes and Enzyme Families
The synthesis of this compound is dependent on numerous enzymes encoded by specific gene families. The pathway begins with enzymes common to most flavonoid biosynthesis and proceeds to highly specialized glycosyltransferases. Transcriptome and genome analyses of Pueraria species have identified many candidate genes. mdpi.compeerj.comnih.gov
The key enzyme families and associated genes are detailed below:
| Enzyme Family | Enzyme Name | Abbreviation | Function in Pathway | Identified Candidate Genes |
| Lyases | Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway. | Multiple PAL unigenes identified. peerj.com |
| Oxidoreductases | Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid. | Multiple C4H unigenes identified. peerj.com |
| Ligases | 4-coumarate-CoA ligase | 4CL | Activation of 4-coumaric acid. | Multiple 4CL unigenes identified. peerj.com |
| Transferases | Chalcone synthase | CHS | Forms the chalcone scaffold. | Multiple CHS unigenes identified. peerj.com |
| Isomerases | Chalcone isomerase | CHI | Cyclization of chalcone to flavanone. | Multiple CHI unigenes identified. peerj.com |
| Oxidoreductases | 2-hydroxyisoflavanone synthase | IFS | Key enzyme for isoflavone backbone formation. | Multiple IFS unigenes identified. peerj.com |
| Lyases | 2-hydroxyisoflavanone dehydratase | HID | Dehydration to form the isoflavone. | Multiple HIDH unigenes identified. peerj.com |
| Glycosyltransferases | UDP-glycosyltransferase (C-glucosyltransferase) | C-GT / UGT | Catalyzes the C-glucosylation of an isoflavonoid intermediate to form puerarin. | PlUGT43, UGT71T5 nih.govnih.gov |
| Glycosyltransferases | UDP-glycosyltransferase (Xylosyltransferase) | UGT / XylT | Catalyzes the xylosylation of puerarin to form this compound. | Putative UGTs identified. nih.govcas.cn |
The most critical and specific enzymes in this pathway are the glycosyltransferases (GTs), which belong to the large UDP-glycosyltransferase (UGT) superfamily. ajol.infomdpi.com Researchers have successfully cloned and characterized a novel glucosyltransferase, PlUGT43 , from P. lobata that specifically catalyzes the C-glucosylation of daidzein to produce puerarin. nih.gov Another enzyme, UGT71T5 , has also been confirmed to perform this function. nih.gov While the specific gene for the final xylosylation step is less defined, numerous candidate UGTs have been identified in P. lobata roots, where this compound accumulates. nih.govcas.cn
Advanced Methodologies for Isolation, Purification, and Analytical Characterization
Extraction Techniques for Puerarin (B1673276) Xyloside
The initial step in obtaining puerarin xyloside from plant material typically involves extraction, separating the target compound from the complex plant matrix. Various techniques, ranging from conventional solvent-based methods to more advanced approaches, are employed.
Conventional Solvent-Based Extractions (e.g., Methanol (B129727), Ethanol (B145695), Water)
Conventional solvent extraction is a widely used and cost-effective method for isolating isoflavones, including this compound, from plant sources like Kudzu root (Pueraria lobata). Solvents such as methanol, ethanol, and water are commonly utilized. Ethanol is often preferred due to its good extraction efficiency and low toxicity mdpi.com.
Studies have investigated the effectiveness of different solvents and conditions for extracting isoflavones. For instance, a study comparing water and methanol extraction of puerarin (PUE), 3-methoxypuerarin (3-MPR), and puerarin-6″-O-xyloside (PRX) from Radix Pueraria found that methanol resulted in slightly higher yields of puerarin-6″-O-xyloside compared to water researchgate.net. Specifically, methanol yielded 3.8 mg/g of PRX, while water yielded 2.8 mg/g under the tested conditions (solid/liquid ratio 25 mg/mL, solvent content 75%, 50 °C, 30 min) researchgate.net.
Another study utilized 70% methanol as the extraction solution at 40 °C for the content detection of several isoflavones, including puerarin-6″-O-xyloside, in Radix Puerariae Lobatae and Puerariae Thomsonii Radix samples mdpi.com. Ethanol at a concentration of 71.35% has also been used for the extraction of puerarin, another related isoflavone (B191592) mdpi.com. Reflux extraction with 60% ethanol has been employed, showing that this method can yield extracts where puerarin and other main isoflavones constitute over 90% of the total isoflavone content mdpi.com.
Water decoction is another traditional method, and while simple and cost-effective, its efficiency for extracting certain isoflavones might be lower compared to organic solvents semanticscholar.org. The choice of solvent and extraction parameters significantly influences the yield and composition of the crude extract researchgate.netnih.gov.
Advanced Extraction Methods (e.g., Ultrasound-Assisted Extraction)
Advanced extraction techniques, such as ultrasound-assisted extraction (UAE), are increasingly explored to improve the efficiency and reduce the extraction time and solvent consumption compared to conventional methods nih.govresearchgate.net. UAE utilizes ultrasonic waves to enhance the release of compounds from the plant matrix by disrupting cell walls and membranes researchgate.netmdpi.com.
UAE has been applied to the extraction of isoflavones from Pueraria species, including this compound. For example, an ultrasound-aided extraction method using 90% ethanol at 50 °C for 60 minutes was used to extract isoflavones from oven-dried and ground Pueraria samples for subsequent UHPLC-Q-Orbitrap HRMS analysis mdpi.com. This method involved an ultrasonic bath with a power of 300 W and a frequency of 40 kHz mdpi.com.
Studies have also combined UAE with novel solvents like ionic liquids (ILs) for the extraction of isoflavones from Pueraria thomsonii. An ionic-liquid-based UAE method was developed and validated, demonstrating its effectiveness researchgate.netnih.gov. Optimized parameters for such methods can include extraction time, temperature, ultrasound power, and liquid-solid ratio researchgate.net. For instance, optimal conditions for enzymatic-ultrasonic extraction of puerarin from Kudzu root were found to include specific enzyme concentration, enzymatic hydrolysis time, liquid-solid ratio, ethanol concentration, ultrasonic extraction time, and temperature, resulting in improved puerarin yield mdpi.com.
Research indicates that increasing ultrasonic power can increase flavonoid extract yield nih.govmdpi.com. UAE offers advantages in terms of efficiency and reduced processing time, although the local generation of high temperatures and pressures during the process could potentially lead to the decomposition of some compounds like puerarin mdpi.com.
Here is a summary of some extraction conditions and yields:
| Plant Material | Extraction Method | Solvent | Conditions | Target Compound | Yield/Notes | Source |
| Radix Pueraria | Conventional Solvent Extraction | Methanol | 25 mg/mL solid/liquid, 75% solvent, 50 °C, 30 min | Puerarin-6″-O-xyloside | 3.8 mg/g | researchgate.net |
| Radix Pueraria | Conventional Solvent Extraction | Water | 25 mg/mL solid/liquid, 75% solvent, 50 °C, 30 min | Puerarin-6″-O-xyloside | 2.8 mg/g | researchgate.net |
| Pueraria samples | Ultrasound-Assisted Extraction | 90% Ethanol | 300 W, 40 kHz, 50 °C, 60 min | Isoflavones (incl. PRX) | Used for UHPLC-MS analysis | mdpi.com |
| Kudzu root flowers | Methanol Ultrasonic Extract | Methanol | Not specified | Pueraria isoflavone | 7.99% mdpi.com | mdpi.com |
| Kudzu root flowers | Methanol Reflux Extract | Methanol | Not specified | Pueraria isoflavone | 10.57% mdpi.com | mdpi.com |
| Puerariae Lobatae Radix / Puerariae Thomsonii Radix | Ultrasonic Extraction | 70% Methanol | 250 W, 40 kHz, 40 °C, 30 min | Puerarin-6″-O-xyloside | Used for HPLC content detection | mdpi.com |
| Pueraria lobata root | Reflux Extraction | 50% Ethanol | Room temp, 50 °C, 70 °C for 2 hours | Puerarin | Yield about 10% of original material (dry extract) researchgate.netalliedacademies.org | researchgate.netalliedacademies.org |
Chromatographic and Adsorptive Purification Strategies
Following extraction, purification steps are necessary to isolate this compound from other co-extracted compounds. Various chromatographic and adsorptive techniques are employed to achieve the desired purity level.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of puerarin and related isoflavones mdpi.comnih.gov. It allows for the separation of individual components in a sample based on their differential interactions with a stationary phase and a mobile phase nih.gov. HPLC is considered a rapid, reliable, and robust technique with broad applicability .
For analytical purposes, HPLC can be used to establish content detection methods for puerarin-6″-O-xyloside and other isoflavones mdpi.com. Mobile phases typically consist of a mixture of water and organic solvents like methanol or acetonitrile, often with the addition of an acid like formic acid to improve separation mdpi.comresearchgate.netscirp.org. A C18 column is a common stationary phase used for the separation of isoflavones mdpi.com.
Preparative HPLC (Prep-HPLC) is a scaled-up version of analytical HPLC used for isolating larger quantities of purified compounds . It is an efficient technique for obtaining high-purity puerarin isoflavones mdpi.com. Prep-HPLC has been successfully applied to purify puerarin and its analogues from Kudzu extracts scirp.org. In one study, Prep-HPLC with a mobile phase of acetonitrile-water (7% acetonitrile) was used to obtain purified puerarin (40 mg) along with other puerarin analogues scirp.org.
Semi-preparative HPLC is also utilized for the isolation of isoflavones, including puerarin 6″-O-xyloside, from plant materials researchgate.netnih.govresearchgate.net.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced chromatographic technique that offers faster separation times, higher resolution, and increased sensitivity compared to conventional HPLC mdpi.comresearchgate.net. UHPLC systems operate at higher pressures and utilize smaller particle size columns, enabling more efficient separations.
UHPLC coupled with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) is a powerful tool for the identification and quantification of isoflavones, including this compound, in complex samples mdpi.comnih.gov. This hyphenated technique provides both chromatographic separation and structural information based on mass-to-charge ratios and fragmentation patterns.
A UHPLC-Q-Orbitrap HRMS method has been developed to identify and quantify bioactive compounds, including puerarin 6″-O-xyloside, in Pueraria mdpi.com. This method allowed for the quantification of twelve isoflavones, with puerarin 6″-O-xyloside being one of the abundant compounds detected mdpi.com.
UHPLC can significantly reduce analysis time. For instance, a method for the simultaneous determination of puerarin and other isoflavones by UHPLC achieved separation in 12 minutes, whereas previous HPLC methods required 40 minutes or even longer researchgate.net. Mobile phase systems for UHPLC analysis of isoflavones often involve mixtures of water and organic solvents like acetonitrile, with the addition of formic acid researchgate.net.
UHPLC-QTOF-MS analysis has also been used to isolate and identify various ingredients, including this compound, from Kudzu root flavonoids semanticscholar.org.
Countercurrent Chromatography (CCC)
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix sci-hub.seresearchgate.net. This eliminates irreversible adsorption of the sample onto a solid phase, which can be a limitation in other chromatographic methods, potentially leading to higher recoveries sci-hub.se. CCC separates compounds based on their partition coefficients between two immiscible liquid phases researchgate.net.
CCC is considered an efficient preparative purification technique for natural compounds researchgate.netresearchgate.net. It has been applied for the separation and purification of puerarin and related isoflavones from Pueraria lobata extracts sci-hub.se. A suitable two-phase solvent system is crucial for effective separation in CCC sci-hub.seresearchgate.net. For the separation of isoflavones from Pueraria lobata, a solvent system composed of ethyl acetate–n-butanol–water at a specific volume ratio (e.g., 2:1:3, v/v/v) has been found suitable sci-hub.se.
Preparative High-Speed Countercurrent Chromatography (HSCCC), a type of CCC, has been successfully used for the semi-preparative separation of isoflavones from Pueraria lobata crude extract sci-hub.se. Using a specific solvent system and operating conditions, HSCCC yielded relatively pure isoflavones in a one-step separation sci-hub.se.
CCC can also be used in hyphenated techniques. For example, a method combining microwave-assisted extraction and countercurrent chromatography (MAE-CCC) has been developed for the scaled-up production of isoflavones, including this compound, with high purity and efficiency researchgate.netnih.gov. Another hyphenated technique involves ionic-liquid-based ultrasound-assisted extraction combined with countercurrent chromatography and semi-preparative LC for the preparation of compounds from Pueraria thomsonii nih.govx-mol.net. In one study using this approach, 88.3 mg of puerarin 6″-O-xyloside with a purity of 96.3% was obtained from 500 g of P. thomsonii raw material using semi-preparative high-performance liquid chromatography following CCC separation nih.govresearchgate.netx-mol.net.
CCC offers advantages in terms of scalability and the ability to handle relatively large sample sizes without sample loss due to irreversible adsorption sci-hub.seref.ac.uk.
Here is a summary of some purification results:
| Technique | Source Material | Compound | Purity | Yield/Notes | Source |
| Preparative HPLC | Kudzu root extract | Puerarin | >97.5% | 0.099 mg/mL concentration in collected fractions; 79.6% overall yield | |
| Semi-preparative HPLC (following CCC) | Pueraria thomsonii | Puerarin 6″-O-xyloside | 96.3% | 88.3 mg obtained from 500 g raw material | nih.govresearchgate.netx-mol.net |
| HSCCC | Pueraria lobata extract | Isoflavones (incl. Puerarin) | Relatively pure | Separation from 80 mg crude extract | sci-hub.se |
| Resins Adsorption (H103 resin) followed by Acid Hydrolysis | Puerariae Lobatae Radix | Puerarin | 90% | Increased content from crude extract | doi.org |
Macroporous Adsorption Resins (MAR) for Enrichment and Purification
Macroporous adsorption resins (MAR) are widely applied for the separation and purification of flavonoid compounds, including puerarin and its derivatives like this compound, from plant extracts. These resins offer advantages such as high efficiency, low cost, and ease of operation. mdpi.com The separation is based on the mechanical sieving effect of the porous structure and the adsorption of compounds with similar polarity through Van der Waals forces and hydrogen bonds. cabidigitallibrary.org
Studies have investigated the effectiveness of various macroporous resins for the purification of isoflavonoids from Puerariae Lobatae Radix. For instance, research compared the adsorption properties of resins like D101, S-8, H103, X-5, HPD600, and AB-8 for puerarin. doi.orgnih.gov H103 resin demonstrated superior adsorption rate and capacity for puerarin compared to others in one study. doi.orgnih.gov The adsorption process often follows Langmuir and Freundlich equations, indicating both monolayer and multilayer adsorption mechanisms. mdpi.com
Optimization of the purification process using MAR involves parameters such as ethanol concentration, adsorption flow rate, desorption flow rate, and sample concentration. For puerarin purification using AB-8 resin, optimal parameters were reported as 80% ethanol concentration, 9 BV/h adsorption flow rate, 4 BV/h desorption flow rate, and 0.8 g/mL sample concentration. mdpi.com The resolution flow rate was found to be the most influential factor affecting purification. mdpi.com Another study using HPD-800 macroporous resin for puerarin isolation achieved a high yield (91.02%) and purity (96.13%) under optimized conditions including a sample concentration of 0.2 mg/ml, pH 1.0, flow rate of 2.0 ml/min, and elution with 70% ethanol at a flow rate of 1.5 ml/min. cabidigitallibrary.org
While much of the research focuses on the major isoflavone puerarin, macroporous resin chromatography is a fundamental step in isolating various isoflavones, including this compound, from complex Pueraria extracts before further purification and analysis. mdpi.comgoogle.com The selection of the appropriate resin and optimization of conditions are critical for efficient enrichment and purification of specific isoflavonoids like this compound.
Spectroscopic and Hyphenated Analytical Techniques for Quantification and Structural Elucidation
Spectroscopic and hyphenated analytical techniques are indispensable for the quantification and structural elucidation of this compound in complex matrices. These methods provide detailed information about the compound's molecular structure and concentration.
Mass Spectrometry (MS, HRMS, LC-MS/MS)
Mass spectrometry, particularly in hyphenated forms like Liquid Chromatography-Mass Spectrometry (LC-MS) and its variants (LC-MS/MS, HRMS), is a powerful tool for identifying and quantifying this compound. UHPLC coupled with hybrid quadrupole-Orbitrap high resolution tandem mass spectrometry (UHPLC-Q-Orbitrap HRMS) has been developed for the identification and quantification of bioactive compounds, including puerarin 6″-O-xyloside, in Pueraria. nih.govmdpi.comresearchgate.net This technique allows for simultaneous analysis of numerous compounds with high accuracy, exact mass measurements, and improved sensitivity and selectivity for low-concentration analytes. nih.govresearchgate.net
In LC-MS/MS analysis, this compound can be identified based on its molecular ion and characteristic fragmentation pattern. For instance, this compound has been assigned with an [M-H]⁻ ion at m/z 547 in LC-TOF-MS/MS analysis, exhibiting typical MS/MS fragment ions at m/z 337, 367, 415, 457, and 465 due to the sequential loss of water molecules. frontiersin.org Puerarin 6″-O-xyloside and puerarin apioside can produce similar characteristic ions due to their structural similarities. mdpi.com MS parameters, including precursor and product ions, are crucial for the targeted analysis of this compound in complex samples. mdpi.com
LC-MS/MS methods have also been applied to study the metabolic fate of puerarin and its metabolites, although specific details on this compound metabolites in such studies require further investigation. uab.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of organic compounds, including this compound. It provides detailed information about the arrangement of atoms within a molecule. While specific detailed NMR data for this compound were not extensively provided in the search results, general applications of NMR for analyzing isoflavones like puerarin are highlighted. mdpi.com
NMR spectroscopy can be used for the identification and quantification of isoflavones in complex samples like plant extracts, offering insights into their molecular structure and dynamics. mdpi.com Integrating NMR analysis with techniques like HPLC and MS can provide a more comprehensive assessment of bioactive molecules. mdpi.com The structural identification of isolated compounds is typically confirmed by comparing their spectroscopic data, including NMR spectra, with reported literature values. nih.gov
UV-Visible Spectrophotometry and Raman Spectroscopy
UV-Visible (UV-Vis) spectrophotometry and Raman spectroscopy are valuable techniques for the analysis of this compound, providing information about its electronic transitions and vibrational modes, respectively.
UV-Vis spectrophotometry is a commonly used method for the quantitative analysis of compounds that absorb light in the UV-Vis region. mdpi.com It can be used to determine the concentration of puerarin and potentially this compound in extracts and purified samples. nih.gov UV-Vis spectroscopy is also employed to study molecular aggregation phenomena, which can influence the spectral characteristics of compounds. mdpi.com
Raman spectroscopy provides a unique vibrational fingerprint of a molecule, allowing for its identification and characterization. spectroscopyonline.com It can be used for the rapid identification and quantitative determination of compounds like puerarin. spectroscopyonline.com While specific applications for this compound were not detailed, Raman spectroscopy, sometimes coupled with techniques like surface-enhanced Raman spectroscopy (SERS), is used to characterize flavonoid compounds. researchgate.net Combining UV-Vis and Raman spectroscopy can offer complementary information about molecular structure and interactions. mdpi.com
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, Robustness, and Ruggedness
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing consistent, reliable, and accurate data. wjarr.comresearchgate.net Key parameters evaluated during method validation include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, robustness, and ruggedness. wjarr.comresearchgate.netresearchgate.netelementlabsolutions.com
Linearity: The ability of a method to obtain test results directly proportional to the concentration of the analyte within a given range. wjarr.comresearchgate.netelementlabsolutions.comeuropa.eu This is typically assessed by analyzing a series of standards at different concentrations. researchgate.neteuropa.eu
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. wjarr.comresearchgate.net It can be determined by analyzing samples with known low concentrations or based on the signal-to-noise ratio. wjarr.comresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. wjarr.comresearchgate.net The signal-to-noise ratio for LOQ is typically 10:1. researchgate.net
Precision: The closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. wjarr.comresearchgate.netelementlabsolutions.comeuropa.eu It can be assessed at different levels: repeatability, intermediate precision, and reproducibility. europa.eu
Accuracy: The closeness of agreement between the value obtained by the method and the true value or an accepted reference value. wjarr.comresearchgate.netelementlabsolutions.comeuropa.eu
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. wjarr.comresearchgate.netelementlabsolutions.comeuropa.eu This involves intentionally varying parameters like pH, mobile phase composition, or temperature to assess their impact. elementlabsolutions.com
Ruggedness: The reproducibility of results under various conditions, such as different laboratories, analysts, instruments, and reagents. While not explicitly detailed for this compound in the search results, it is a standard parameter in method validation. researchgate.netresearchgate.net
Validation of analytical methods for isoflavones like puerarin and this compound ensures the quality and reliability of the quantitative and qualitative data obtained. wjarr.com
Immunological Detection Methods
Immunological detection methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), have been explored for the analysis of isoflavones from Pueraria. nih.govnih.gov While a study specifically mentions the development of a colloidal gold immunoassay for puerarin detection using an anti-puerarin monoclonal antibody, demonstrating sensitivity and consistency with LC-MS analysis for Pueraria lobata and Pueraria thomsonii samples, the application of such methods specifically for this compound is not extensively detailed in the provided search results. nih.gov
Immunological assays offer the potential for rapid and sensitive detection, and the development of antibodies specific to this compound could enable its detection and quantification in various matrices. nih.govgoogle.commdpi-res.com Cross-reactivity with related isoflavone analogs is a crucial factor to consider and evaluate in the development and validation of immunological methods for specific compounds. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique based on the specific binding of an antibody and antigen nih.gov. It has been reported as one of the analytical methods used for the detection of puerarin nih.govacs.org. Studies have utilized ELISA to determine puerarin content in various samples mdpi.comresearchgate.net.
In the context of ELISA developed for puerarin, the cross-reactivity of related compounds, including this compound, is an important factor for method specificity and accuracy. Research on a monoclonal antibody (mAb) based indirect competitive ELISA (icELISA) for puerarin demonstrated varying degrees of cross-reactivity with several puerarin analogs researchgate.net. Puerarin-6″-O-xyloside exhibited a cross-reactivity of 67.89% with the monoclonal antibody M1 used in this study researchgate.net. Other analogs like 4'-methoxy puerarin and daidzin (B1669773) showed higher cross-reactivity, while others like 3'-methoxy puerarin and 3'-hydroxy puerarin showed significantly lower cross-reactivity researchgate.net. This indicates that while the antibody primarily targets puerarin, it can also bind to this compound to a notable extent.
The IC₅₀ value for puerarin in this icELISA was reported as 44.80 ng·mL⁻¹, with a working range of 8.20-292.30 ng·mL⁻¹ researchgate.net. The average recovery ranged from 91.95% to 98.20% with a relative standard deviation (RSD) between 0.70% and 2.60% researchgate.net. The correlation between data obtained from this icELISA and UPLC-MS for puerarin content in Puerariae Lobatae Radix samples was high (0.9990), suggesting the suitability of ELISA for rapid detection, although the observed cross-reactivity with compounds like this compound needs to be considered when analyzing complex samples researchgate.net.
Colloidal Gold Immunoassay Development
Colloidal gold immunoassay, often utilized in rapid test strips, is another immunoassay format that has been developed for the detection of puerarin researchgate.netacs.orgresearchgate.netfigshare.comnih.gov. These dipstick immunoassays offer a fast and convenient method for analysis acs.org.
Similar to ELISA, the specificity of colloidal gold immunoassays for puerarin is influenced by the cross-reactivity of structural analogs, including this compound. A study developing a colloidal gold immunoassay dipstick utilizing an anti-puerarin monoclonal antibody evaluated the cross-reactivity with five puerarin analogs found in Pueraria lobata and Pueraria thomsonii acs.org. Puerarin 6″-O-xyloside showed a cross-reactivity rate of 21.43% in this colloidal gold immunoassay acs.org. Daidzin exhibited the highest cross-reactivity (100%), while daidzein (B1669772) and puerarin apioside also showed notable cross-reactivity (42.86% and 30.00%, respectively) acs.org. 3′-methoxy puerarin had a cross-reactivity of less than 1% acs.org.
The detection limit of this colloidal gold immunoassay for puerarin was reported to be between 500 and 1000 ng·mL⁻¹ acs.orgfigshare.comnih.gov. Despite the observed cross-reactivity with this compound and other analogs, the study concluded that these compounds did not significantly affect puerarin detection using the dipsticks because their content trend in Pueraria lobata and Pueraria thomsonii is consistent with that of puerarin acs.org.
The development of these immunoassays for puerarin highlights the analytical considerations necessary when dealing with structurally similar compounds like this compound in natural product analysis. While these methods are primarily designed for puerarin, the reported cross-reactivity provides insights into the immunological properties of this compound and its potential to interfere with or be detected by antibodies raised against related isoflavones.
Here is a summary of cross-reactivity data for this compound and other analogs in a puerarin immunoassay:
| Compound | Cross-Reactivity (%) (mAb-based icELISA for Puerarin) researchgate.net | Cross-Reactivity (%) (Colloidal Gold Immunoassay for Puerarin) acs.org |
| Puerarin | 100 | 100 |
| Puerarin-6″-O-xyloside | 67.89 | 21.43 |
| Daidzin | 112.18 | 100 |
| Daidzein | 58.28 | 42.86 |
| Puerarin apioside | - | 30.00 |
| 4'-methoxy puerarin | 239.84 | - |
| 3'-methoxy puerarin | 0.40 | <1.00 |
| 3'-hydroxy puerarin | 0.20 | - |
| Mirificin | 22.37 | - |
Preclinical Mechanistic Investigations of Puerarin Xyloside Activity
Cellular and Molecular Effects In Vitro
Puerarin (B1673276) xyloside has demonstrated significant anti-proliferative effects across a range of cancer cell lines in a manner that is dependent on both dose and duration of exposure. nih.gov In studies involving human hepatocellular carcinoma (HCC) cell lines, SMMC-7721 and HepG2, puerarin xyloside was found to inhibit cell viability and proliferation. researchgate.netnih.gov This inhibitory effect on proliferation was also observed in colon cancer cell lines, including SW480, LoVo, and HCT-116. nih.govnih.gov Specifically, the half-maximal inhibitory concentration (IC50) values for SW480, LoVo, and HCT-116 cells were determined to be 37.114, 49.213, and 43.022 µg/ml, respectively. nih.gov
Furthermore, research on the human lung carcinoma cell line A549 revealed that this compound exhibited a clear anti-proliferative effect. tandfonline.com This was also the case in human chondrosarcoma SW1353 cells, where this compound significantly decreased cell viability. nih.gov The anti-proliferative activity is a key aspect of its potential anti-tumor properties, laying the groundwork for more detailed investigations into its mechanisms of action.
Table 1: Effect of this compound on the Proliferation of Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | IC50 Value | Citation |
|---|---|---|---|---|
| SMMC-7721 | Hepatocellular Carcinoma | Inhibited cell viability and proliferation | Not specified | researchgate.net, nih.gov |
| HepG2 | Hepatocellular Carcinoma | Inhibited cell viability and proliferation | Not specified | researchgate.net, nih.gov |
| SW480 | Colon Cancer | Anti-proliferative | 37.114 µg/ml | nih.gov |
| LoVo | Colon Cancer | Anti-proliferative | 49.213 µg/ml | nih.gov |
| HCT-116 | Colon Cancer | Anti-proliferative | 43.022 µg/ml | nih.gov |
| A549 | Lung Carcinoma | Anti-proliferative | Not specified | tandfonline.com |
| SW1353 | Chondrosarcoma | Decreased cell viability | Not specified | nih.gov |
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cells through multiple molecular pathways. This process is crucial for its anti-tumor activity.
A key mechanism through which this compound induces apoptosis is the activation of the caspase cascade, a family of proteases that are central to the execution of apoptosis. tandfonline.com In human lung carcinoma A549 cells, treatment with this compound led to a significant upregulation of caspase-3, caspase-7, and caspase-9 levels. tandfonline.comtargetmol.com Similarly, in colon cancer cell lines, this compound was found to upregulate the expression of cleaved caspase-3 and cleaved caspase-9. nih.gov Caspase-9 is recognized as an initiator caspase in the mitochondrial apoptotic pathway, and its activation leads to the subsequent activation of executioner caspases like caspase-3. nih.govtandfonline.com The activation of caspase-3 is a critical marker indicating that cells are undergoing apoptosis. tandfonline.com Studies on human chondrosarcoma SW1353 cells also confirmed that this compound significantly increased the enzymatic activities of both caspase-3 and caspase-9. nih.govspandidos-publications.com
This compound also influences the expression of key proteins that regulate apoptosis, particularly those in the Bcl-2 family. The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is a critical determinant of cell fate. nih.gov In colon cancer cells, treatment with this compound resulted in the downregulation of the anti-apoptotic protein Bcl-2 and a significant upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio creates a cellular environment that favors apoptosis. nih.gov Similar findings were observed in human lung carcinoma A549 cells, where this compound treatment decreased Bcl-2 levels while increasing Bax levels. tandfonline.com This modulation of apoptosis-related proteins has been consistently observed across different cancer cell types, including bladder cancer cells where puerarin increased the Bax/Bcl-2 ratio. nih.govnih.gov
The induction of apoptosis by this compound is strongly linked to the mitochondria-mediated intrinsic pathway. nih.govtandfonline.commedchemexpress.euchemsrc.comglpbio.com This pathway is initiated by signals that lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. nih.gov The released cytochrome c then activates caspase-9, triggering the caspase cascade. nih.govtandfonline.com this compound has been shown to decrease the mitochondrial membrane potential in HepG2 cells, a key event in the initiation of mitochondria-dependent apoptosis. researchgate.netnih.gov The upregulation of Bax and downregulation of Bcl-2 by this compound directly contribute to this mitochondrial dysfunction, promoting the release of pro-apoptotic factors. nih.govtandfonline.com The involvement of the mitochondria-mediated pathway has been identified as a central mechanism for the anti-tumor effects of this compound in both lung and colon cancer cells. nih.govtandfonline.com
Table 2: Mechanistic Effects of this compound on Apoptosis Induction
| Mechanism | Effect | Cell Line(s) | Citation |
|---|---|---|---|
| Caspase Activation | Upregulation of cleaved Caspase-3 and -9 | Colon cancer cells (SW480) | nih.gov |
| Upregulation of Caspase-3, -7, and -9 | Lung carcinoma (A549) | tandfonline.com, targetmol.com | |
| Increased enzymatic activity of Caspase-3 and -9 | Chondrosarcoma (SW1353) | nih.gov, spandidos-publications.com | |
| Modulation of Apoptosis-Related Proteins | Downregulation of Bcl-2, Upregulation of Bax | Colon cancer cells (SW480) | nih.gov |
| Downregulation of Bcl-2, Upregulation of Bax | Lung carcinoma (A549) | tandfonline.com | |
| Increased Bax/Bcl-2 ratio | Bladder cancer cells | nih.gov | |
| Mitochondria-Mediated Pathways | Induction of mitochondria-mediated intrinsic apoptosis | Colon cancer cells | nih.gov, nih.gov |
| Induction of mitochondria-mediated apoptosis | Lung carcinoma (A549) | tandfonline.com, medchemexpress.eu, chemsrc.com, glpbio.com | |
| Decreased mitochondrial membrane potential | Hepatocellular carcinoma (HepG2) | researchgate.net, nih.gov |
Beyond its effects on proliferation and apoptosis, this compound has been shown to influence cellular stemness and autophagy in cancer cells. researchgate.netnih.gov In hepatocellular carcinoma (HCC) cells, this compound was found to reduce cellular stemness. researchgate.netnih.gov This is a significant finding, as cancer stem cells are thought to be a key driver of tumor recurrence and metastasis. ijbs.com The reduction in stemness was observed alongside the promotion of autophagy. researchgate.netnih.gov Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of this compound treatment in HCC cells, the promotion of autophagy appears to be linked to its anti-tumor effects. researchgate.netnih.gov
Modulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)
Modulation of Key Intracellular Signaling Pathways
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways implicated in cell growth, proliferation, and survival.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell proliferation, growth, and survival. Dysregulation of this pathway is a common feature in many cancers.
Research has demonstrated that this compound can effectively suppress the PI3K/Akt/mTOR signaling pathway. In studies involving hepatocellular carcinoma (HCC) cells (SMMC-7721 and HepG2), this compound was found to decrease the expression of phosphorylated PI3K (p-PI3K), p-Akt, and p-mTOR. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway contributes to the compound's ability to reduce cell viability, inhibit proliferation and stemness, and promote apoptosis and autophagy in cancer cells. nih.govresearchgate.netnih.gov The co-administration of a PI3K inhibitor, 3-MA, with this compound further enhanced these effects, suggesting a direct targeting of this pathway. nih.govresearchgate.net
An analog of puerarin, puerarin 6'-O-xyloside, has also been shown to suppress hepatocellular carcinoma by inhibiting the PI3K/Akt/mTOR pathway, highlighting the importance of this mechanism. nih.gov The modulation of this pathway is not limited to cancer cells. Puerarin, a related compound, has been shown to improve neurological diseases and promote osteoblast proliferation and differentiation by activating the PI3K/Akt pathway. frontiersin.org
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Components in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | Effect on p-PI3K | Effect on p-Akt | Effect on p-mTOR | Reference |
|---|---|---|---|---|---|
| HepG2 | Puerarin 6″‐O‐xyloside | Decreased | Decreased | Decreased | nih.govresearchgate.net |
| SMMC‐7721 | Puerarin 6″‐O‐xyloside | Not explicitly stated | Not explicitly stated | Not explicitly stated, but overall pathway inhibited | nih.govresearchgate.net |
| HepG2 | Puerarin 6″‐O‐xyloside + 3-MA (PI3K inhibitor) | Augmented Decrease | Augmented Decrease | Augmented Decrease | nih.govresearchgate.net |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key proteins like c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, plays a critical role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
This compound has been observed to influence the MAPK pathway. In the context of cancer, this compound-induced apoptosis is associated with the upregulation of phosphorylated JNK (p-JNK). nih.gov This suggests that activation of the JNK pathway may be a key mechanism through which this compound exerts its anti-cancer effects. While direct studies on this compound's effect on p-ERK and p-p38 are less specific, research on the related compound puerarin provides valuable insights. Puerarin has been shown to inhibit the phosphorylation of p38 and JNK in vascular smooth muscle cells stimulated by oxidized low-density lipoprotein, suggesting a protective role in atherosclerosis. nih.govnih.gov Furthermore, puerarin has been found to inhibit the phosphorylation of MAPK family proteins (JNK1/2, ERK1/2, and p38 MAPK) in pancreatic stellate cells, indicating its potential in treating chronic pancreatitis. frontiersin.orgfrontiersin.org
Table 2: Modulation of MAPK Signaling by Puerarin and its Analogs
| Compound | Cell/Tissue Type | Stimulus | Effect on p-JNK | Effect on p-ERK | Effect on p-p38 | Reference |
|---|---|---|---|---|---|---|
| Puerarin 6″‐O‐xyloside | Cancer Cells | - | Upregulated | - | - | nih.gov |
| Puerarin | Vascular Smooth Muscle Cells | ox-LDL | Inhibited | Inhibited (in other studies) | Inhibited | nih.govnih.gov |
| Puerarin | Pancreatic Stellate Cells | Platelet-activating factor | Inhibited | Inhibited | Inhibited | frontiersin.orgfrontiersin.org |
This compound also modulates other important signaling molecules involved in cancer progression, such as c-Myc, Vascular Endothelial Growth Factor (VEGF), and Matrix Metalloproteinases (MMPs).
Studies have shown that this compound can suppress the self-renewal and invasive capabilities of lung cancer stem-like cells by inhibiting the activation of Akt/c-Myc signaling. nih.gov The c-Myc proto-oncogene is a critical regulator of cell growth and proliferation, and its inhibition by this compound points to a significant anti-cancer mechanism. nih.govmdpi.com
Furthermore, this compound-induced apoptosis is linked to the downregulation of MMP-3 and MMP-9. nih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. By reducing their expression, this compound may help to inhibit the spread of cancer. nih.gov While the direct effect of this compound on VEGF has not been extensively detailed, the related compound puerarin has been shown to be involved in signaling pathways that can influence VEGF expression. embopress.org
Effects on MAPK Signaling Pathway (e.g., p-JNK, p-ERK, p-p38)
Enzyme Inhibitory Activities (e.g., α-Glucosidase)
This compound has demonstrated notable enzyme inhibitory activity, particularly against α-glucosidase. nih.govnih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
A study analyzing various isoflavones from Pueraria lobata found that puerarin 6″-O-xyloside was among the compounds that exhibited α-glucosidase inhibitory activity. nih.govnih.gov Molecular docking studies have further supported these findings by demonstrating the binding of these isoflavones to the active site of α-glucosidase. nih.govnih.gov This inhibitory action suggests a potential therapeutic role for this compound in the management of conditions like type 2 diabetes. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of this compound and Related Isoflavones
| Compound | α-Glucosidase Inhibitory Activity | Method of Confirmation | Potential Application | Reference |
|---|---|---|---|---|
| Puerarin 6″-O-xyloside | Exhibited | In vitro assay, Molecular Docking | Antidiabetic | nih.govnih.govmdpi.comresearchgate.netdntb.gov.ua |
| Other Isoflavones (from Pueraria) | Exhibited (most, except genistein) | In vitro assay, Molecular Docking | Antidiabetic | nih.govnih.gov |
Effects on Osteoblast Proliferation and Differentiation
This compound has shown promising effects on bone health by promoting the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.
In vitro experiments have revealed that puerarin 6″-O-xyloside (PXY) can enhance the proliferation of osteoblasts in a dose-dependent manner, particularly after 48 hours of culture. tandfonline.com This suggests that the compound can directly stimulate the growth of bone-forming cells.
Furthermore, studies on the related compound puerarin indicate that it can stimulate the proliferation and differentiation of osteoblasts, even in high-glucose environments that are known to be detrimental to bone health. imrpress.comnih.govimrpress.com Puerarin has been shown to increase alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and stimulate the synthesis of type I collagen, a major component of the bone matrix. imrpress.comnih.gov These findings suggest that this compound may hold potential as a therapeutic agent for metabolic bone diseases like diabetic osteoporosis. imrpress.comnih.gov
Table 4: Effects of this compound on Osteoblasts
| Compound | Effect on Osteoblast Proliferation | Effect on Osteoblast Differentiation | Key Markers Affected | Reference |
|---|---|---|---|---|
| Puerarin 6″-O-xyloside | Enhanced proliferation in a dose-dependent manner | - | - | tandfonline.com |
| Puerarin | Stimulated proliferation | Stimulated differentiation | Increased ALP activity, Increased Type I Collagen synthesis | imrpress.comnih.govimrpress.comresearchgate.net |
Studies in In Vivo Animal Models
The therapeutic potential of this compound has been further investigated in various in vivo animal models, providing crucial evidence for its biological activities.
In a xenograft mouse model of human lung carcinoma (A549 cells), intraperitoneal administration of puerarin 6″-O-xyloside significantly suppressed tumor growth over a 15-day period. tandfonline.comtandfonline.com Similarly, in a HepG2 xenograft mouse model of liver cancer, puerarin 6″-O-xyloside treatment led to a significant reduction in tumor volume. nih.govresearchgate.net This anti-tumor effect was accompanied by reduced expression of the proliferation marker Ki67 and the stemness marker OCT4, along with an induction of apoptosis in the tumor tissue. nih.gov
The anti-osteoporotic activity of puerarin 6″-O-xyloside has been demonstrated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. tandfonline.comnih.gov Treatment with puerarin 6″-O-xyloside improved osteoporotic syndromes, increased serum levels of calcium, phosphorus, and alkaline phosphatase (ALP), and upregulated the OPG/RANKL ratio, indicating a beneficial effect on bone metabolism. tandfonline.comnih.gov
Studies on the related compound puerarin have also shown its efficacy in animal models. For instance, puerarin has been shown to ameliorate chronic pancreatitis in a caerulein-induced mouse model by inhibiting the MAPK signaling pathway. frontiersin.org
Table 5: Summary of In Vivo Studies with this compound
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Nude mice with A549 lung carcinoma xenografts | Lung Cancer | Significantly suppressed tumor growth. | tandfonline.comtandfonline.com |
| Balb/c nude mice with HepG2 liver cancer xenografts | Liver Cancer | Significantly reduced tumor volume; decreased Ki67 and OCT4 expression; induced apoptosis. | nih.govresearchgate.net |
| Ovariectomized (OVX) mice | Osteoporosis | Improved osteoporotic syndromes; increased serum calcium, phosphorus, and ALP; upregulated OPG/RANKL ratio. | tandfonline.comnih.gov |
| Caerulein-induced mice | Chronic Pancreatitis | (Puerarin) Ameliorated pancreatitis via MAPK pathway inhibition. | frontiersin.org |
Anti-Osteoporotic Effects in Ovariectomized Murine Models
This compound has demonstrated significant anti-osteoporotic activity in ovariectomized (OVX) animal models, a common method for simulating postmenopausal osteoporosis. Studies show that treatment with this compound can improve the osteoporotic syndromes induced by ovariectomy. tandfonline.com
Research on ovariectomized mice has shown that this compound treatment can lead to improvements in bone health. tandfonline.com While direct measurements of bone mineral density for this compound specifically are part of a broader body of research on puerarin and its derivatives, the positive effects on bone structure are noted. For instance, puerarin itself has been shown to enhance bone mineral density in ovariectomized rats. imrpress.comresearchgate.net Studies on puerarin, the parent compound of this compound, have demonstrated an increase in bone mineral density and contentment in the femur of ovariectomized rats. imrpress.comresearchgate.net Furthermore, puerarin treatment in osteoporotic model mice has been associated with higher bone density. aging-us.com
This compound has been found to significantly influence key markers of bone metabolism in ovariectomized mice. tandfonline.com Treatment with this compound has been shown to increase the serum concentrations of blood calcium and phosphorus. tandfonline.comimrpress.com It also elevates the levels of alkaline phosphatase (ALP), an enzyme associated with bone formation. tandfonline.comimrpress.com
A critical aspect of its mechanism is the regulation of the osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL) system. tandfonline.comjournalagent.com this compound treatment has been observed to increase the production of OPG and decrease the expression of RANKL. tandfonline.com This leads to a significant upregulation of the OPG/RANKL ratio, which is crucial for inhibiting bone resorption and promoting bone formation. tandfonline.com
| Biochemical Marker | Effect of this compound Treatment in OVX Mice |
|---|---|
| Blood Calcium | Increased tandfonline.com |
| Blood Phosphorus | Increased tandfonline.com |
| Alkaline Phosphatase (ALP) | Increased tandfonline.com |
| Osteoprotegerin (OPG) | Increased tandfonline.com |
| Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) | Decreased tandfonline.com |
| OPG/RANKL Ratio | Significantly Upregulated tandfonline.com |
Influence on Bone Mineral Density and Structure
Efficacy in Xenograft Cancer Models
This compound has shown notable antitumor effects in various xenograft cancer models, indicating its potential as an anticancer agent. researchgate.netnih.govchemfaces.com
In vivo studies using xenograft models have demonstrated the tumor-suppressive capabilities of this compound. For instance, in a hepatocellular carcinoma (HCC) xenograft mouse model using HepG2 cells, administration of this compound significantly reduced tumor volume. nih.gov Similarly, in a human lung carcinoma A549 cell line xenograft model, this compound treatment significantly inhibited tumor growth. chemfaces.comtandfonline.com Puerarin, the parent compound, has also been shown to inhibit tumor growth and volume in a non-small cell lung cancer (NSCLC) xenograft model. spandidos-publications.comspandidos-publications.com
| Cancer Model | Cell Line | Observed Effect of this compound |
|---|---|---|
| Hepatocellular Carcinoma | HepG2 | Significantly reduced tumor volume nih.gov |
| Human Lung Carcinoma | A549 | Significantly inhibited tumor growth chemfaces.comtandfonline.com |
Histopathological and molecular analyses of tumor tissues from xenograft models have provided insights into the mechanisms of this compound's antitumor activity. In the HepG2 xenograft model, treatment led to a reduction in the expression of Ki67, a marker for proliferation, and OCT4, a marker for stemness, while inducing apoptosis. nih.gov In the A549 lung carcinoma model, the antitumor effects were linked to the induction of apoptosis, with increased levels of caspase-3, caspase-7, caspase-9, and Bax, and reduced levels of Bcl-2. chemfaces.comtandfonline.comtebubio.com
Puerarin has also been shown to modulate the tumor microenvironment. In an NSCLC xenograft model, it increased the markers for M1 macrophages (antitumor) and decreased markers for M2 macrophages (protumor). spandidos-publications.comnih.gov It also elevated pro-inflammatory cytokines like TNF-α and IL-12 while reducing pro-tumor cytokines like IL-10. spandidos-publications.comnih.gov Furthermore, in a cisplatin-resistant ovarian cancer model, puerarin treatment decreased the levels of the anti-apoptotic protein Bcl-2 in xenografts. nih.gov
Tumor Growth Inhibition
Mechanistic Confirmation of Pathway Modulation in Animal Systems
Preclinical studies in animal models have confirmed that this compound and its parent compound, puerarin, modulate several key signaling pathways. In hepatocellular carcinoma xenograft mice, this compound was found to inhibit the PI3K/AKT/mTOR pathway. researchgate.netnih.gov The anti-osteoporotic effects of this compound are linked to its ability to up-regulate the OPG/RANKL ratio. tandfonline.com
Puerarin has been shown to exert its effects through various pathways. Its anti-osteoporotic action involves the inhibition of the TRAF6/ROS-dependent MAPK/NF-κB signaling pathway. aging-us.com In cancer models, puerarin has been found to inactivate the MEK/ERK 1/2 pathway in NSCLC, inhibit the Akt/mTOR signaling pathway in pancreatic ductal adenocarcinoma, and downregulate SIRT1 to inhibit Wnt/β-catenin signaling in platinum-resistant ovarian cancer. spandidos-publications.comspandidos-publications.comnih.govaging-us.com Additionally, puerarin has been shown to inhibit the TLR4/NF-κB signaling pathway in a rat model of cisplatin-induced nephrotoxicity. plos.org
Structure Activity Relationship and Rational Derivatization of Puerarin Xyloside
Comparative Analysis of Puerarin (B1673276) Xyloside with Puerarin and Other Isoflavones
The addition of a xylose moiety to the puerarin structure significantly alters its biological profile. This modification, known as xylosylation, influences the compound's efficacy and interaction with cellular targets, distinguishing it from its parent isoflavone (B191592), puerarin.
Puerarin 6″-O-xyloside (PRX), a derivative of puerarin, demonstrates markedly different and often enhanced biological activities compared to the original compound. nih.govnih.gov Puerarin itself is the most abundant C-glucosyl isoflavone found in the root of Pueraria lobata and is used clinically for various conditions. nih.govjmb.or.kr However, its therapeutic application can be limited by factors such as poor water solubility. nih.govnih.gov
The xylosylation at the C-6″ position of the glucose moiety in puerarin creates PRX, which has shown significant antitumor activities. nih.gov Research indicates that PRX is effective against lung and colon cancers, primarily through the induction of apoptosis. nih.gov For instance, studies have shown that PRX possesses significant antitumor properties against A549 human lung cancer cells. nih.gov Furthermore, puerarin 6″-O-xyloside has been found to suppress the growth, self-renewal, and invasion of lung cancer stem-like cells. nih.gov
In the context of bone health, puerarin 6″-O-xyloside has demonstrated potent anti-osteoporotic activity in animal models. tandfonline.com Treatment with the xyloside derivative in ovariectomized mice led to increased blood calcium and phosphorus levels and upregulated the OPG/RANKL ratio, which is crucial for bone metabolism. tandfonline.comimrpress.com This suggests that the addition of the xylose group enhances the anti-osteoporotic effects of the parent compound. imrpress.com While the antitumor activity of puerarin 6″-O-xyloside is noted to be an improvement over puerarin, the derivative can be susceptible to hydrolysis. nih.gov
The structural modification through xylosylation leads to notable differences in cellular potency. In studies on colon cancer cell lines, puerarin 6″-O-xyloside exerted marked, dose-dependent inhibitory effects. nih.gov The compound's potency varies between different cell lines, indicating a degree of selectivity.
For example, the half-maximal inhibitory concentration (IC₅₀) values for puerarin 6″-O-xyloside against SW480, LoVo, and HCT-116 colon cancer cells were 37.114, 49.231, and 43.022 µg/ml, respectively, with the highest anti-proliferative effect observed in SW480 cells. nih.gov In hepatocellular carcinoma (HCC) cell lines SMMC-7721 and HepG2, puerarin 6″-O-xyloside inhibited cell viability, proliferation, and sphere formation, with HepG2 cells showing slightly more sensitivity. nih.gov
The mechanism of action at the cellular level involves the induction of mitochondria-mediated apoptosis. nih.govnih.gov Treatment with puerarin 6″-O-xyloside leads to the upregulation of pro-apoptotic proteins such as cleaved caspase-3, cleaved caspase-9, and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This highlights the role of the mitochondrial pathway in its anticancer effects.
Inhibitory Effects of Puerarin 6″-O-xyloside (PRX) on Colon Cancer Cell Lines
| Cell Line | IC₅₀ Value (µg/ml) |
|---|---|
| SW480 | 37.114 |
| LoVo | 49.231 |
| HCT-116 | 43.022 |
Influence of Xylosylation on Biological Activities
Enzymatic Biotransformation and Glycosylation for Modified Derivatives
Enzymatic modification, particularly glycosylation, is a key strategy for overcoming the limitations of natural compounds like puerarin, such as low water solubility and bioavailability. nih.govnih.govacs.org This biotransformation approach offers high specificity and efficiency under environmentally friendly conditions. nih.gov
Novel puerarin glucosides have been successfully synthesized through enzymatic transglycosylation. nih.govacs.org This process involves using an enzyme to transfer a sugar moiety from a donor molecule to the puerarin acceptor. For example, various puerarin glucosides, including α-D-glucosyl-(1→6)-puerarin and α-D-maltosyl-(1→6)-puerarin, have been created using this method. nih.govcapes.gov.br The attachment of additional sugar units, such as glucose, xylose, or fructose, can significantly alter the physicochemical properties of the parent molecule. capes.gov.brmdpi.com The synthesis yield can be substantial; for instance, the production of two primary puerarin glucosides by Leuconostoc lactis dextransucrase reached a 53% yield. nih.gov
Several types of enzymes from the glycoside hydrolase (GH) family have been employed to create puerarin derivatives. mdpi.comjmb.or.kr
Cyclodextrin (B1172386) Glucanotransferase (CGTase): CGTase from Bacillus licheniformis has been used to synthesize three novel puerarin glucosides (PU-G, PU-2G, and PU-3G) with an α-1-4 glycosidic linkage. nih.govacs.org In this reaction, α-cyclodextrin served as the sugar donor. acs.orgnih.gov
Amylosucrase (ASase): Amylosucrase from Deinococcus geothermalis (DgAS) has been utilized to biotransform puerarin into a novel compound, puerarin-4′-O-α-glucoside, using sucrose (B13894) as the substrate. mdpi.comnih.gov This enzyme is notable because it catalyzes glycosylation on the 4′-hydroxyl group of the puerarin isoflavone structure, whereas many other enzymes act on the C-glucoside residue. mdpi.comresearchgate.netnih.gov
Dextransucrases: Dextransucrase from Leuconostoc lactis EG001 has proven highly effective in producing puerarin glucosides. nih.gov This enzyme primarily synthesized α-D-glucosyl-(1→6)-puerarin (P-G) and α-D-isomaltosyl-(1→6)-puerarin (P-IG2). jmb.or.krnih.gov
Other Enzymes: Maltogenic amylase from Bacillus stearothermophilus has also been used effectively to transglycosylate puerarin, producing derivatives with significantly enhanced solubility. capes.gov.br
The primary goal of glycosylation is to improve the physicochemical and biological properties of puerarin.
Solubility: A consistent and significant outcome of glycosylating puerarin is the dramatic enhancement of its water solubility. nih.govmdpi.com The addition of even a single glucose unit can increase solubility by orders of magnitude, and this effect generally increases with the number of sugar residues attached. jmb.or.krmdpi.com For example, puerarin-4′-O-α-glucoside produced by amylosucrase showed a 129-fold increase in solubility compared to puerarin. mdpi.comnih.gov Similarly, puerarin glucosides synthesized by dextransucrase exhibited up to a 202-fold increase in solubility. jmb.or.krnih.gov
Stability: Glycosylation can improve the stability of compounds. mdpi.com The newly synthesized puerarin glucosides are expected to have greater stability, which, combined with higher solubility, can lead to better absorption and bioavailability. jmb.or.kr
Activity: Importantly, these structural modifications can enhance biological activity without compromising the original compound's therapeutic effects. The newly synthesized derivatives often retain the beneficial activities of puerarin, such as antioxidant and vasorelaxant effects. jmb.or.krresearchgate.net In some cases, the activity is significantly improved. For instance, the puerarin glucoside PU-G, synthesized using CGTase, was found to have much more potent anti-osteoporosis activity compared to the original puerarin. nih.govacs.orgnih.gov
Enhanced Water Solubility of Enzymatically Modified Puerarin Derivatives
| Enzyme Used | Derivative Produced | Solubility Increase (Fold) vs. Puerarin | Source |
|---|---|---|---|
| Amylosucrase (DgAS) | Puerarin-4′-O-α-glucoside | 129 | mdpi.comnih.gov |
| Dextransucrase (LLDexT) | α-D-glucosyl-(1→6)-puerarin (P-G) | 15 | nih.gov |
| α-D-isomaltosyl-(1→6)-puerarin (P-IG2) | 202 | ||
| Maltogenic Amylase (BSMA) | α-D-glucosyl-(1→6)-puerarin | 14 | capes.gov.br |
| α-D-maltosyl-(1→6)-puerarin | 168 | ||
| Cyclodextrin Glucanotransferase (CGTase) | Puerarin-glucoside (PU-G) | 15.6 - 16.5 | nih.govacs.org |
| Puerarin-diglucoside (PU-2G) | 100.9 | ||
| Puerarin-triglucoside (PU-3G) | 179.1 |
Use of Specific Glycosyltransferases (e.g., Cyclodextrin Glucanotransferase, Amylosucrase, Dextransucrases)
Synthetic Modifications and Analog Design
Puerarin, an isoflavone C-glucoside, is a principal bioactive component isolated from the root of the kudzu plant (Pueraria lobata). nih.govmdpi.com While it exhibits a wide array of biological activities, its applications are often hampered by poor water solubility and low permeability, which can limit its efficacy. acs.orgresearchgate.net To overcome these limitations and explore new structure-activity relationships (SAR), researchers have focused on the rational design and synthesis of puerarin derivatives. nih.govmdpi.com Synthetic modifications, particularly through glycosylation and acetylation, have emerged as key strategies to modulate the compound's physicochemical properties and biological functions. acs.orgrsc.org
The primary goals of these modifications are to enhance water solubility, improve stability, and augment specific biological activities. acs.orgresearchgate.net Enzymatic synthesis is a frequently employed method due to its high regioselectivity and efficiency under mild, environmentally friendly conditions, which minimizes the formation of byproducts often seen in chemical synthesis. acs.orgmdpi.com
One such modification involves the attachment of a xylose sugar molecule, creating Puerarin 6''-O-xyloside . This derivative has been a subject of research to evaluate its biological potential. imrpress.comresearchgate.net Studies have investigated its anti-proliferative effects against colon cancer cell lines. researchgate.net
Another significant area of analog design is the enzymatic attachment of glucose units to the parent puerarin molecule, a process known as transglycosylation. acs.orgnih.gov This approach has yielded novel puerarin glucosides with significantly altered properties. For instance, the use of cyclodextrin glucanotransferase (CGTase) has successfully produced mono-, di-, and tri-O-glucosides of puerarin. acs.orgacs.orgnih.gov These modifications typically occur at the hydroxyl groups of the initial glucose moiety. Similarly, amylosucrase from Deinococcus geothermalis has been used to synthesize a novel derivative, puerarin-4′-O-α-glucoside, by attaching a glucose unit to the 4'-hydroxyl group of the isoflavone core. mdpi.com
These synthetic efforts provide a platform for systematically studying how changes in the molecular structure, such as the type and position of sugar attachments, influence biological activity. acs.orgmdpi.com
Research Findings on Puerarin Derivatives
The following tables summarize the findings from studies on synthetically modified puerarin analogs, focusing on the type of modification and the observed changes in properties or in vitro activity.
Table 1: Enzymatic Synthesis and Properties of Puerarin Glucosides
This table details the derivatives created using enzymatic transglycosylation, highlighting the significant improvement in water solubility, a key objective of the modifications.
| Derivative Name | Parent Compound | Modifying Enzyme | Key Finding | Reference |
| Puerarin-4′-O-α-glucoside | Puerarin | Amylosucrase | The synthesized derivative showed 129-fold higher water solubility compared to puerarin. | mdpi.com |
| Puerarin-G (PU-G) | Puerarin | Cyclodextrin Glucanotransferase (CGTase) | Water solubility was 15.6 times higher than puerarin. Showed more potent in vitro antiosteoporosis activity than the parent compound. | acs.org |
| Puerarin-2G (PU-2G) | Puerarin | Cyclodextrin Glucanotransferase (CGTase) | Water solubility was 100.9 times higher than puerarin. | acs.org |
| Puerarin-3G (PU-3G) | Puerarin | Cyclodextrin Glucanotransferase (CGTase) | Water solubility was 179.1 times higher than puerarin. | acs.org |
Table 2: Anti-proliferative Activity of Puerarin 6''-O-xyloside
This table presents the in vitro anti-proliferative effects of Puerarin 6''-O-xyloside against various human colon cancer cell lines, measured by the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
| SW480 | Puerarin 6''-O-xyloside | 37.114 | researchgate.net |
| LoVo | Puerarin 6''-O-xyloside | 49.213 | researchgate.net |
| HCT-116 | Puerarin 6''-O-xyloside | 43.022 | researchgate.net |
Research Gaps and Future Academic Directions
Detailed Molecular Target Identification and Signaling Crosstalk
Identifying the precise molecular targets of puerarin (B1673276) xyloside is a critical area for future research. While studies on related compounds like puerarin have implicated various signaling pathways, including PI3K/Akt/mTOR and MAPK pathways, the direct targets and the intricate signaling crosstalk modulated by puerarin xyloside are not fully elucidated. nih.govresearchgate.netnih.gov Research on puerarin 6''-O-xyloside has shown its ability to inhibit proliferation, stemness, and promote apoptosis in hepatocellular carcinoma cells, associated with decreased expression of p-PI3K, p-AKT, and p-mTOR. nih.gov It has also been reported to suppress growth, self-renewal, and invasion of lung cancer stem-like cells by regulating Akt/c-Myc signaling. researchgate.netnih.gov However, a comprehensive understanding of all primary binding partners and the subsequent cascade of events triggered by this compound is lacking. Further research is needed to map the complete signaling networks influenced by this compound and to understand how it interacts with multiple pathways simultaneously. Network pharmacology approaches, combined with experimental validation, could be valuable in predicting and confirming molecular targets and understanding the complex interactions within biological systems. nih.govfrontiersin.org
Advanced In Vitro and In Vivo Model Systems for Mechanistic Research
The development and utilization of advanced in vitro and in vivo model systems are crucial for mechanistic research on this compound. While some studies have used cancer cell lines (e.g., SMMC-7721, HepG2, SW480, LoVo, HCT-116, A549) and xenograft mouse models to investigate its effects, more sophisticated models are needed to fully understand its mechanisms of action and potential academic utility. nih.govnih.govnih.gov This includes the use of co-culture systems to study interactions with other cell types, 3D cell culture models that better mimic the physiological environment, and genetically modified animal models to investigate the role of specific genes and pathways. nih.gov For instance, studies on puerarin's effect on bone formation have utilized osteoblasts isolated from newborn rats and implanted osteoblasts in rat dorsal muscles. nih.gov Such models, adapted for this compound, could provide deeper insights into its biological activities. Furthermore, developing models that allow for the study of its metabolism and distribution in vivo would be beneficial.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising avenue for academic exploration. Natural products often exhibit enhanced activities when used in combination, and this compound, being a component of complex plant extracts, may act synergistically with other phytochemicals present in Pueraria species or other medicinal plants. frontiersin.orgmdpi.com While research has explored synergistic effects of puerarin with other compounds like 5-fluorouracil, studies specifically focusing on the synergistic potential of this compound are limited. nih.gov Future research could explore combinations of this compound with other isoflavones, flavonoids, or compounds from traditional medicine formulations to identify synergistic interactions that could enhance specific biological activities or reveal novel mechanisms.
Development of Novel Analytical Approaches for Complex Biological Matrices
The analysis of this compound in complex biological matrices, such as plasma, urine, or tissue samples, presents analytical challenges. While methods like UHPLC-Q-Orbitrap HRMS have been developed for the identification and quantification of isoflavones, including this compound, in plant extracts, sensitive and robust methods for its analysis in biological samples are essential for pharmacokinetic and pharmacodynamic studies. mdpi.commdpi.comresearchgate.net Future research should focus on developing novel analytical approaches with improved sensitivity, specificity, and throughput for the accurate determination of this compound and its metabolites in various biological matrices. This could involve the development of new sample preparation techniques, advanced chromatographic methods, and highly sensitive detection technologies. The complexity of biological samples necessitates sophisticated analytical strategies to accurately quantify this compound and understand its fate in biological systems. mdpi-res.com
Rational Design of this compound Analogs with Improved Academic Utility
The rational design and synthesis of this compound analogs represent a significant future academic direction. By modifying the chemical structure of this compound, researchers can aim to improve its academic utility, such as enhancing its stability, solubility, bioavailability, or targeting specific pathways or molecules. Understanding the structure-activity relationships of this compound is crucial for this endeavor. While studies have explored structural modifications of related flavonoids to enhance their properties, the design of specific this compound analogs tailored for targeted academic investigations is an open area. This could involve modifying the glycoside moiety, the isoflavone (B191592) core, or introducing functional groups to modulate its interactions with biological targets. Such rationally designed analogs would be valuable tools for dissecting the molecular mechanisms of this compound and exploring its potential in various research areas.
Q & A
Q. What in vitro models are commonly used to evaluate the antitumor activity of Puerarin 6''-O-xyloside, and how are their IC50 values determined?
Puerarin 6''-O-xyloside (PRX) is typically tested on human colon cancer cell lines such as SW480, LoVo, and HCT-116. The Cell Counting Kit-8 (CCK-8) assay is employed to measure anti-proliferative effects, with IC50 values calculated via dose-response curves. For example, PRX exhibited IC50 values of 37.114 µg/mL (SW480) , 49.213 µg/mL (LoVo) , and 43.022 µg/mL (HCT-116) in a time- and dose-dependent manner .
Q. How is apoptosis induction by PRX mechanistically validated in cancer cells?
Apoptosis is assessed using flow cytometry with Annexin V-FITC/PI staining to distinguish early/late apoptotic cells. Western blotting further quantifies apoptosis-related proteins:
Q. What methodologies optimize the extraction of Puerarin 6''-O-xyloside from natural sources?
Enzymatic hydrolysis combined with ultrasonic extraction significantly improves yield. A Box-Behnken design (BBD) optimizes variables like solid-liquid ratio (1:31 g/mL), enzymatic time (9.8 hours), and enzyme dosage (31.84 U/g). This method increased yield by 15.37% compared to unoptimized methods and outperformed ethanol extraction by 28% .
Advanced Research Questions
Q. How can researchers address discrepancies in PRX's efficacy across different cancer models or cell lines?
Discrepancies may arise due to variations in cell line genetics, experimental conditions (e.g., dosing schedules), or assay sensitivity. To resolve contradictions:
- Compare IC50 values across multiple cell lines.
- Validate findings using complementary assays (e.g., clonogenic survival vs. apoptosis assays).
- Cross-reference with studies on related compounds (e.g., puerarin) to identify shared or unique mechanisms .
Q. What strategies are employed to translate PRX's in vitro antitumor effects to in vivo or clinical settings?
Preclinical studies should use orthotopic or xenograft mouse models of colon cancer to evaluate tumor growth inhibition and metastasis. Pharmacokinetic studies assess bioavailability, while toxicity profiling ensures safety. For example, combination therapies with drugs like canagliflozin (an SGLT2 inhibitor) have shown enhanced renoprotective effects in diabetic models, suggesting synergistic potential .
Q. How can the anti-metastatic effects of PRX be distinguished from its pro-apoptotic activity?
Invasion and migration assays (e.g., transwell or scratch assays) isolate metastatic inhibition. PRX downregulates MMP-3, MMP-9, and VEGF, which are critical for extracellular matrix degradation and angiogenesis. In contrast, apoptosis-specific markers (e.g., caspase activation) are monitored separately. Co-treatment with apoptosis inhibitors (e.g., Z-VAD-FMK) can further dissect these pathways .
Methodological Recommendations
- Experimental Design : Use dose-response curves and time-course studies to capture PRX's dynamic effects.
- Data Reproducibility : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure robust study design .
- Contradiction Analysis : Employ meta-analysis tools to reconcile conflicting results across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
